4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether
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Overview
Description
4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether is a complex organic compound featuring an imidazole ring substituted with diphenyl and propynyl groups, connected via a sulfanyl linkage to a phenyl methyl ether moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Imidazole derivatives are known to have a wide range of effects, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Diphenyl and Propynyl Groups: The imidazole ring is then functionalized with diphenyl and propynyl groups using Friedel-Crafts alkylation or acylation reactions.
Thioether Formation: The sulfanyl linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.
Etherification: Finally, the phenyl methyl ether moiety is attached through a Williamson ether synthesis, involving the reaction of a phenol derivative with a methyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the propynyl group, potentially leading to hydrogenated derivatives.
Substitution: The phenyl rings and the imidazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Imidazoles: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, due to the presence of the imidazole ring and the sulfanyl linkage.
Medicine
In medicinal chemistry, this compound could be explored for drug development, particularly targeting enzymes or receptors involved in various diseases.
Industry
Industrially, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Lacks the propynyl and sulfanyl groups, making it less versatile in terms of reactivity.
1-(2-propynyl)-1H-imidazole: Lacks the diphenyl groups, which may reduce its stability and binding affinity in biological systems.
Phenyl methyl ether: A simpler structure without the imidazole ring, limiting its applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether lies in its combination of structural features, which confer a high degree of reactivity and potential for diverse applications. The presence of both the imidazole ring and the sulfanyl linkage allows for unique interactions in both chemical and biological systems, setting it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h1,4-17H,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGACLIREWWYHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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